![molecular formula C11H21NO5S B13665707 (S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide is a chiral compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a sec-butyl group and a Boc (tert-butoxycarbonyl) protecting group. The oxathiazolidine ring contains sulfur, oxygen, and nitrogen atoms, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product. The Boc protecting group is introduced to protect the amine functionality during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring chiral purity.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in containing sulfur and nitrogen, but differs in structure and reactivity.
Sulfur Compounds: Various sulfur-containing compounds, such as sulfoxides and sulfones, share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its chiral nature and the presence of both sulfur and nitrogen in the oxathiazolidine ring. This combination of features makes it a valuable compound for research and industrial applications, particularly in fields requiring high chiral purity and specific reactivity.
Properties
Molecular Formula |
C11H21NO5S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl 4-butan-2-yl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-6-8(2)9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
NKCHQSLMZGURIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


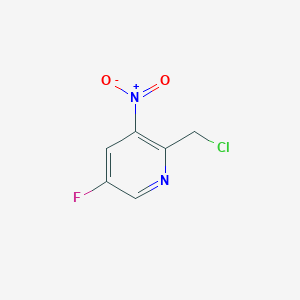
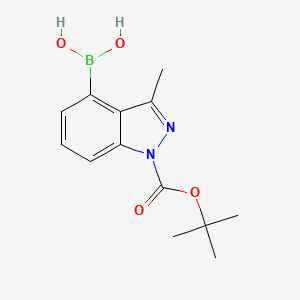

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
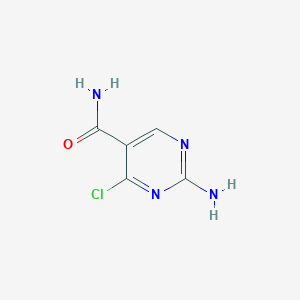
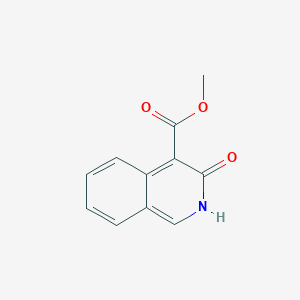

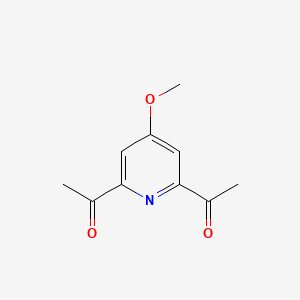
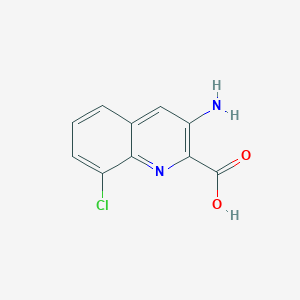


![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)


